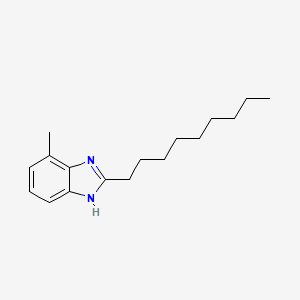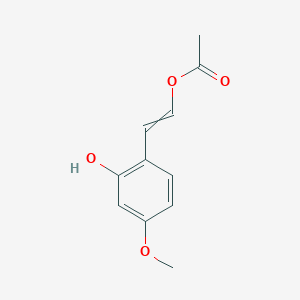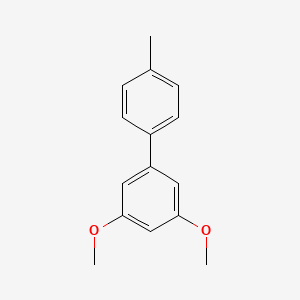
3,5-Dimethoxy-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl group at the 4’ position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzene and 4-methylbromobenzene.
Coupling Reaction: A common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Alcohols or alkanes
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity, including potential antimicrobial or anticancer properties, is ongoing.
Medicine: While not widely used in medicine, derivatives of biphenyl compounds are being explored for their pharmacological potential.
Industry: It can be used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the methoxy groups activate the aromatic ring towards electrophiles, directing them to ortho and para positions relative to the methoxy groups. The methyl group also influences the reactivity and orientation of the reactions.
Comparison with Similar Compounds
- 3,3’-Dimethoxybiphenyl
- 4,4’-Dimethoxybiphenyl
- 3,4-Dimethoxyphenyl methyl ketone
Comparison: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,3’-dimethoxybiphenyl and 4,4’-dimethoxybiphenyl, the presence of the methyl group at the 4’ position introduces steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions.
Properties
CAS No. |
203645-96-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)13-8-14(16-2)10-15(9-13)17-3/h4-10H,1-3H3 |
InChI Key |
WMUFFFGXSZGEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
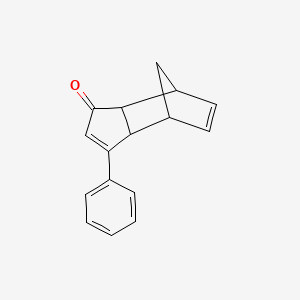
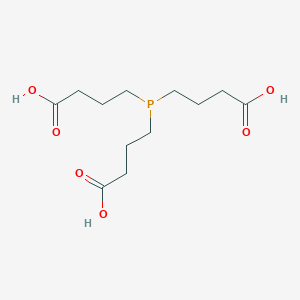
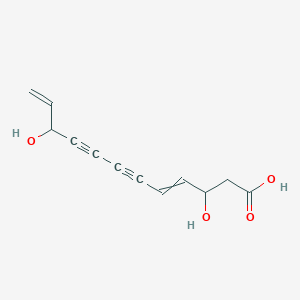
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)

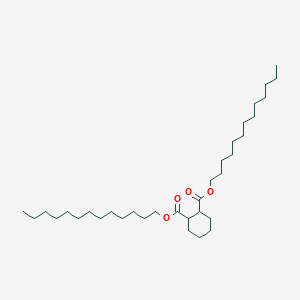
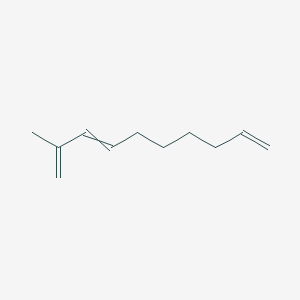
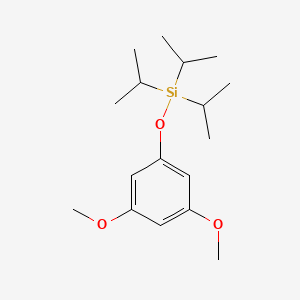
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)

